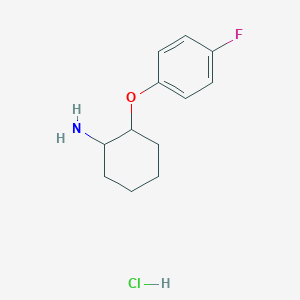

(E)-N-methyl-N,2-diphenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

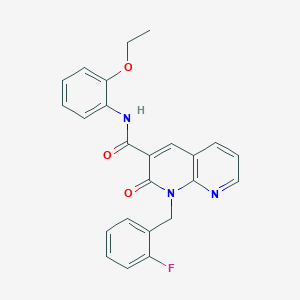

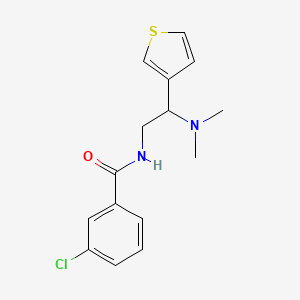

(E)-N-methyl-N,2-diphenylethenesulfonamide, also known as MDEA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDEA has been extensively studied for its inhibitory effects on carbonic anhydrase enzymes, which play crucial roles in various physiological processes.

Applications De Recherche Scientifique

Synthesis and Analytical Characterization

(E)-N-methyl-N,2-diphenylethenesulfonamide and its analogues have been synthesized and characterized for their potential as dissociative agents in scientific research. Wallach et al. (2015) detailed the synthesis and analytical characterization of diphenidine, a compound with a diphenylethylamine nucleus, similar in structure to (E)-N-methyl-N,2-diphenylethenesulfonamide. Their study provided insights into the differentiation between isomeric pairs and the analytical techniques necessary for such differentiation, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).

Chemical Reactions and Applications

The reactivity of compounds similar to (E)-N-methyl-N,2-diphenylethenesulfonamide has been explored in various chemical reactions. Willi (1966) investigated the E2 reactions of 2,2-diphenyl-ethyl benzenesulfonates, providing insights into the effects of different substituents and conditions on these reactions, which could be relevant for understanding the reactivity of (E)-N-methyl-N,2-diphenylethenesulfonamide in similar contexts (Willi, 1966).

Use in Organic Synthesis

Marković and Vogel (2004) demonstrated the use of diphenyldisulfone, a compound related to (E)-N-methyl-N,2-diphenylethenesulfonamide, for selective cleavage of certain ethers in organic synthesis. This study highlights the potential utility of similar compounds in organic synthesis, particularly in the selective cleavage and protection of functional groups (Marković & Vogel, 2004).

Development of Anticancer Agents

The synthesis and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues, structurally related to (E)-N-methyl-N,2-diphenylethenesulfonamide, were conducted by Reddy et al. (2013). Their research focused on developing potent anticancer agents targeting microtubule formation, indicating the potential of (E)-N-methyl-N,2-diphenylethenesulfonamide derivatives in cancer research and therapy (Reddy et al., 2013).

Propriétés

IUPAC Name |

(E)-N-methyl-N,2-diphenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-16(15-10-6-3-7-11-15)19(17,18)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUBFLLZMHGRBW-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-methyl-N,2-diphenylethenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)

![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2822329.png)

![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)

![1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2822331.png)

![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)